Enhanced Aqueous Solubility vs. Parent Compound CB30865
CB 300919 is a water-soluble analogue of the parent compound CB30865, which suffers from limited aqueous solubility that complicates in vivo formulation and administration [1]. The design of CB 300919 specifically addresses this limitation, resulting in a compound with improved solubility in aqueous buffers while retaining high antitumor potency. This is a critical differentiator for in vivo pharmacology studies where consistent dosing and bioavailability are paramount.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Water-soluble |
| Comparator Or Baseline | CB30865 (poorly water-soluble) |
| Quantified Difference | Qualitative: Soluble in water vs. Insoluble/Poorly soluble |
| Conditions | Aqueous buffer (pH 7.4) |
Why This Matters
Improved aqueous solubility streamlines in vivo dosing and reduces the use of potentially confounding organic solvents, ensuring more reliable pharmacokinetic and pharmacodynamic readouts.
- [1] Bavetsias, V. et al. The Design and Synthesis of Water-Soluble Analogues of CB30865, a Quinazolin-4-one-Based Antitumor Agent. Journal of Medicinal Chemistry (2002), 45(17), 3692-3702. View Source
